Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate
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Overview
Description
Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate is an organic compound with a complex structure that includes an amino group, a methyl ester, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-methoxybenzoic acid and tert-butyl carbamate.
Esterification: The carboxylic acid group of 2-amino-5-methoxybenzoic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Protection of Amino Group: The amino group is protected by reacting with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the tert-butyl carbamate derivative.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biological Studies: It can be used in biochemical assays to study enzyme interactions or as a probe in molecular biology experiments.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and ester groups allows for interactions with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-methoxybenzoate: Similar structure but lacks the tert-butyl carbamate group.
Methyl 2-amino-5-bromobenzoate: Similar structure but contains a bromine atom instead of the tert-butyl carbamate group.
2-Amino-5-methoxybenzoic acid: Similar structure but lacks the ester and tert-butyl carbamate groups.
Uniqueness
Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate is unique due to the presence of both the ester and tert-butyl carbamate groups, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16(4)9-6-7-11(15)10(8-9)12(17)19-5/h6-8H,15H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHXJMNDEYVLHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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